molecular formula C132H128Cl2N4P4Ru2+2 B8074906 RuCl2[(R)DMBINAP][(R,R)DPEN]

RuCl2[(R)DMBINAP][(R,R)DPEN]

Cat. No.: B8074906
M. Wt: 2167.4 g/mol
InChI Key: GSKMGDHXORMPMV-ZVGOOJHGSA-L
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Description

RuCl2[®-DM-BINAP][(R,R)-DPEN] is a ruthenium-based complex that contains a bis-naphthalene phosphine ligand and a diphenylethylenediamine ligand. This compound is known for its ability to catalyze enantioselective asymmetric reductions, making it a valuable tool in organic synthesis .

Preparation Methods

The synthesis of RuCl2[®-DM-BINAP][(R,R)-DPEN] involves the reaction of ruthenium chloride with the ligands ®-DM-BINAP and (R,R)-DPEN. The reaction typically takes place in a suitable solvent under controlled conditions to ensure the formation of the desired complex . Industrial production methods may involve scaling up this reaction while maintaining the necessary conditions to achieve high yields and purity.

Chemical Reactions Analysis

RuCl2[®-DM-BINAP][(R,R)-DPEN] primarily undergoes enantioselective asymmetric reduction reactions. It is commonly used to reduce benzils to form chiral 1,2-diols . The reaction conditions often involve the use of hydrogen gas or other reducing agents in the presence of the ruthenium complex. The major products formed from these reactions are chiral diols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism by which RuCl2[®-DM-BINAP][(R,R)-DPEN] exerts its catalytic effects involves the coordination of the ligands to the ruthenium center, creating a chiral environment that facilitates enantioselective reduction. The molecular targets are typically carbonyl compounds, which are reduced to chiral alcohols or amines through a series of steps involving the transfer of hydrogen atoms .

Comparison with Similar Compounds

RuCl2[®-DM-BINAP][(R,R)-DPEN] is unique due to its combination of ligands, which provide a highly chiral environment for catalytic reactions. Similar compounds include:

These compounds highlight the versatility and importance of ruthenium-based catalysts in asymmetric synthesis.

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C52H48P2.2C14H16N2.2ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*9-32H,1-8H3;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..11..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMGDHXORMPMV-ZVGOOJHGSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H128Cl2N4P4Ru2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2167.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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